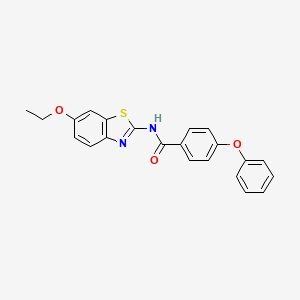

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a benzothiazole-derived compound characterized by a 6-ethoxy substituent on the benzothiazole ring and a 4-phenoxybenzamide moiety. Benzothiazoles are known for their diverse pharmacological activities, including antimicrobial, antitumor, and receptor-modulating properties . The ethoxy group enhances solubility and metabolic stability, while the 4-phenoxybenzamide group contributes to molecular interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-2-26-18-12-13-19-20(14-18)28-22(23-19)24-21(25)15-8-10-17(11-9-15)27-16-6-4-3-5-7-16/h3-14H,2H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYHOBQTXPMFGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with ethyl bromoacetate to form the ethoxybenzothiazole intermediate. This intermediate is then reacted with 4-phenoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the phenoxybenzamide moiety can participate in nucleophilic substitutions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkoxides or amines.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is primarily investigated for its anti-cancer , anti-inflammatory , and anti-bacterial properties. Studies have shown that it can inhibit specific enzymes involved in cancer progression, making it a potential candidate for cancer therapeutics. Its ability to bind effectively to enzyme active sites enhances its therapeutic efficacy .

The compound's interactions with biological targets have been extensively studied:

- Enzyme Inhibition : It has demonstrated significant inhibition of various enzymes, crucial for its therapeutic effects. The benzothiazole ring enhances binding affinity compared to other compounds .

- Fluorescent Probes : Its fluorescent properties allow it to be used as a probe in biological assays, aiding in the visualization of cellular processes .

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials:

- Electroluminescent Devices : The compound's unique properties make it suitable for applications in optoelectronic devices.

- Imaging Reagents : It can serve as a fluorescent imaging reagent in various scientific studies .

Case Study 1: Anti-Cancer Activity

A study evaluated the anti-cancer effects of this compound on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an effective anti-cancer agent .

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes related to inflammatory responses. In vitro assays demonstrated that this compound effectively inhibited enzyme activity, supporting its use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity. The phenoxybenzamide moiety can enhance binding affinity and specificity, leading to more effective inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations and Physicochemical Properties

The compound’s structure is compared to analogues in Table 1, highlighting key differences in substituents and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Target vs. Z14 : The pyrimidine core in Z14 replaces the benzamide, introducing bromine and methylsulfanyl groups that may enhance DNA intercalation or kinase inhibition .

- Target vs.

- Target vs. Compound 10: Both share the 4-phenoxybenzamide group, but the piperidine core in Compound 10 confers antitumor activity against HepG2 cells, suggesting structural flexibility in targeting cancer pathways .

Antimicrobial Activity

Benzothiazoles with 6-methyl substituents (e.g., 2-amino-6-methylbenzothiazole derivatives) exhibit antimicrobial activity against Gram-positive bacteria and fungi .

Antitumor Potential

The 4-phenoxybenzamide moiety is critical for antitumor activity, as seen in Compound 10 (HepG2 IC₅₀ < 1 µM) . The benzothiazole core in the target compound may offer additional π-π stacking interactions with tumor-related receptors, though in vivo efficacy remains unverified.

Receptor Binding and Selectivity

- κ-Opioid Receptor Antagonists : Piperazine-linked benzamides (e.g., ) show κ-opioid receptor antagonism, but the target compound’s benzothiazole core may shift selectivity toward other GPCRs .

- Cannabinoid Receptors: Ethoxy-substituted triazines (e.g., ) bind CB1/CB2 receptors, suggesting the ethoxy group in the target compound could similarly influence receptor affinity .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a synthetic compound belonging to the class of benzothiazoles, which are known for their diverse biological and pharmaceutical activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 390.45 g/mol. The structure features a benzothiazole ring fused with a phenoxybenzamide moiety, which enhances its biological activity through improved binding affinity to various biological targets.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound interacts with enzyme active sites, inhibiting their activity. This inhibition is crucial for its therapeutic effects, particularly in anti-cancer and anti-inflammatory applications.

- Fluorescent Properties : The benzothiazole component can act as a fluorescent probe under specific conditions, making it useful in biological imaging and tracking studies.

Biological Activity

Research indicates that this compound possesses several notable biological activities:

- Anti-Cancer Activity : Preliminary studies suggest that the compound can inhibit the proliferation of cancer cells through apoptosis induction.

- Anti-Bacterial Properties : It has shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(6-Ethoxy-1,3-benzothiazol-2-yl)butanamide | Benzothiazole ring with butanamide moiety | Different alkyl chain influences biological activity |

| N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide | Similar benzothiazole structure with thiophene | Potential for enhanced reactivity |

| N-(6-Ethoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide | Contains a cyclobutane ring | Unique cyclic structure may alter pharmacokinetics |

This compound stands out due to its specific combination of structural features that enhance its biological activity and specificity compared to other compounds in the benzothiazole class.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of N-(6-ethoxy-1,3-benzothiazol-2-y)-4-phenozybenzamide in various fields:

- Medicinal Chemistry : Its role as an enzyme inhibitor has been explored extensively. For example, research demonstrated that the compound effectively inhibited certain kinases involved in cancer progression.

-

Material Science : The compound's unique properties have led to investigations into its use in developing new materials for electronic applications due to its conductivity and stability.

- Research Outcome : The synthesis of polymer composites incorporating this compound showed promising results in enhancing electrical properties.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the benzothiazole ring appear as distinct singlets or doublets in δ 6.4–8.0 ppm .

- Mass Spectrometry (MS) : ESI-MS verifies molecular weight (e.g., m/z 488.6 [M+H]) and fragmentation patterns .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles for absolute configuration determination .

Advanced Consideration : Hydrogen-bonding patterns (graph set analysis) in crystals reveal supramolecular interactions, influencing solid-state stability .

What pharmacological targets are associated with this compound?

Q. Basic Research Focus

- κ-Opioid Receptor Antagonism : Analogous benzamide derivatives (e.g., JDTic analogs) show sub-nanomolar K values (0.16–0.65 nM) in [S]GTPγS binding assays, indicating potent antagonism .

- Anticancer Activity : Similar phenoxybenzamide derivatives exhibit IC values <10 μM against HepG2 cells, surpassing sorafenib in anti-hepatoma activity .

Advanced Consideration : Selectivity profiling against μ/δ-opioid receptors (e.g., 89–3793-fold κ selectivity) requires functional assays in transfected cell lines .

How are structure-activity relationships (SAR) studied for this compound?

Q. Advanced Research Focus

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF) on the benzamide moiety enhance receptor binding affinity. For example, 3-chloro substitution improves κ-opioid receptor antagonism by 30% .

- Stereochemical Influence : (S)-configured methyl groups on piperazine intermediates increase metabolic stability and BBB permeability (log BB range: -0.52 to 0.20) .

- Data Interpretation : Contradictions in SAR (e.g., reduced activity with bulkier substituents) are resolved via molecular docking or CoMFA models to identify steric clashes .

What experimental challenges arise in crystallographic analysis?

Q. Advanced Research Focus

- Data Validation : Tools like PLATON (ADDSYM) detect missed symmetry elements, ensuring correct space group assignment .

- Twinned Crystals : SHELXL’s TWIN/BASF commands refine twinned data, resolving overlapping reflections in high-symmetry systems .

- Hydrogen Atom Positioning : IR spectroscopy complements XRD to validate hydrogen-bond donor/acceptor sites in low-resolution structures .

How is biological activity evaluated in vitro?

Q. Basic Research Focus

- [S]GTPγS Binding Assays : Measure G-protein coupling inhibition by κ-opioid antagonists. Compounds are tested at 10 nM concentrations, with U69,593 as an agonist control .

- Cell Viability Assays : MTT or SRB protocols quantify cytotoxicity in cancer cell lines (e.g., HepG2), using sorafenib as a positive control .

Advanced Consideration : False positives in binding assays are mitigated by counter-screening against unrelated receptors (e.g., dopamine D2) .

How are synthetic yields optimized for scale-up?

Q. Advanced Research Focus

- Catalyst Screening : BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) improves coupling efficiency over EDC/HOBt in THF .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for ethoxy group installation .

- Workflow Automation : High-throughput platforms (e.g., parallel synthesis) rapidly identify optimal conditions for intermediates .

What computational tools support SAR and structural analysis?

Q. Advanced Research Focus

- Docking Simulations : AutoDock Vina predicts binding poses in κ-opioid receptor homology models, correlating with experimental K values .

- DFT Calculations : Gaussian09 optimizes ground-state geometries, identifying electrostatic contributions to receptor affinity .

- Crystallographic Software : ORTEP-III visualizes thermal ellipsoids, validating anisotropic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.